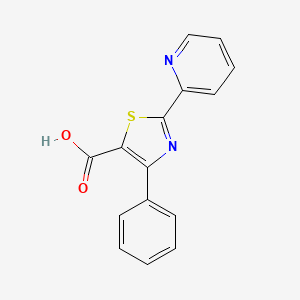
4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid is a heterocyclic aromatic organic compound characterized by a thiazole ring fused with a pyridine ring and a phenyl group
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the coupling of a boronic acid derivative of phenyl with a halogenated pyridine derivative in the presence of a palladium catalyst and a base.
Hetero-Diels-Alder Reaction: This involves the reaction of a thiazole derivative with a pyridine derivative under thermal conditions to form the fused ring structure.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Substitution reactions at different positions on the thiazole and pyridine rings can lead to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation products: Various carboxylic acids and ketones.
Reduction products: Alcohols and amines.
Substitution products: A wide range of substituted thiazoles and pyridines.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals. Biology: It serves as a probe in biological studies to understand cellular processes and interactions. Medicine: The compound has shown potential as a therapeutic agent in the treatment of various diseases, including cancer and bacterial infections. Industry: It is used in the manufacture of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and target.
Comparación Con Compuestos Similares
4-Phenyl-2-(2-pyridyl)quinoline: This compound has a similar structure but features a quinoline ring instead of a thiazole ring.
2-(2-Pyridyl)thiazole-5-carboxylic acid: This compound lacks the phenyl group present in 4-Phenyl-2-(2-pyridyl)thiazole-5-carboxylic acid.
Uniqueness: this compound is unique due to its combination of a thiazole ring with a pyridine ring and a phenyl group, which imparts distinct chemical and biological properties compared to similar compounds.
Propiedades
IUPAC Name |
4-phenyl-2-pyridin-2-yl-1,3-thiazole-5-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O2S/c18-15(19)13-12(10-6-2-1-3-7-10)17-14(20-13)11-8-4-5-9-16-11/h1-9H,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWYDGNOZTZZDG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(SC(=N2)C3=CC=CC=N3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


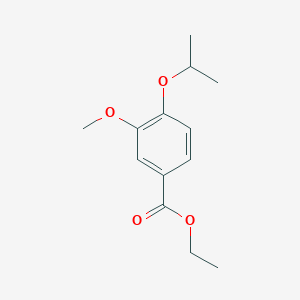
![2-(4-Chlorophenyl)benzo[d]thiazol-6-ol](/img/structure/B7905505.png)
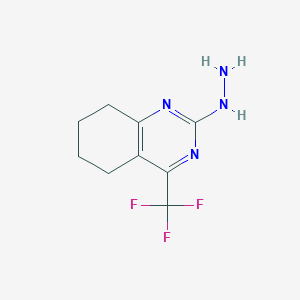
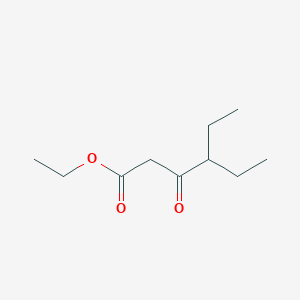
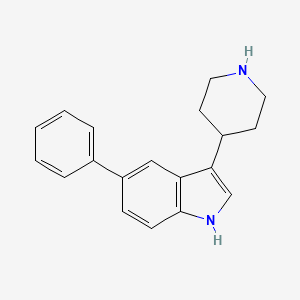
![6-[2-(diethylamino)-1-hydroxyethyl]-4H-1,4-benzoxazin-3-one](/img/structure/B7905518.png)
![3-[5-(3-Methoxy-phenyl)-[1,2,3]triazol-1-yl]-phenylamine](/img/structure/B7905532.png)
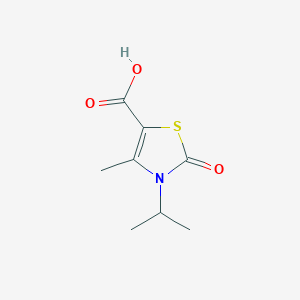
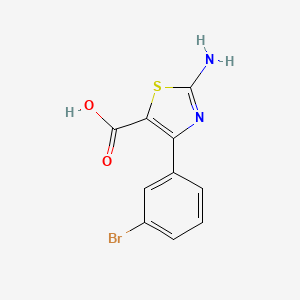
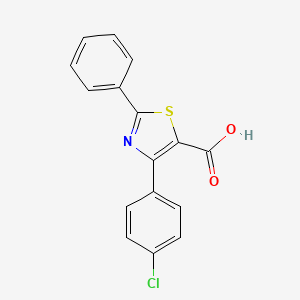
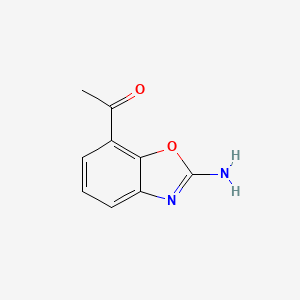
![2-(2-Methylimidazo[1,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B7905574.png)
